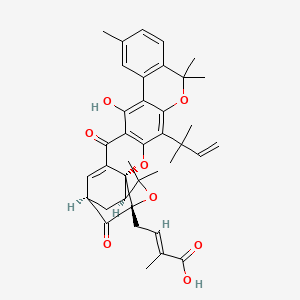

gaudichaudiic acid G

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H40O8 |

|---|---|

Molecular Weight |

624.7 g/mol |

IUPAC Name |

(E)-4-[(1R,2R,21R,23S)-16-hydroxy-8,8,12,25,25-pentamethyl-5-(2-methylbut-3-en-2-yl)-18,22-dioxo-3,7,24-trioxaheptacyclo[19.4.1.02,19.02,23.04,17.06,15.09,14]hexacosa-4(17),5,9(14),10,12,15,19-heptaen-23-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C38H40O8/c1-10-34(4,5)27-30-25(21-15-18(2)11-12-22(21)35(6,7)44-30)29(40)26-28(39)23-16-20-17-24-36(8,9)46-37(32(20)41,14-13-19(3)33(42)43)38(23,24)45-31(26)27/h10-13,15-16,20,24,40H,1,14,17H2,2-9H3,(H,42,43)/b19-13+/t20-,24+,37+,38-/m0/s1 |

InChI Key |

QSMLJRUCZBGQPR-MGSFFUDNSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)C(OC3=C(C4=C(C(=C23)O)C(=O)C5=C[C@H]6C[C@H]7[C@]5(O4)[C@@](C6=O)(OC7(C)C)C/C=C(\C)/C(=O)O)C(C)(C)C=C)(C)C |

Canonical SMILES |

CC1=CC2=C(C=C1)C(OC3=C(C4=C(C(=C23)O)C(=O)C5=CC6CC7C5(O4)C(C6=O)(OC7(C)C)CC=C(C)C(=O)O)C(C)(C)C=C)(C)C |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of Gaudichaudiic Acid G

Advanced Spectroscopic Methods for Structure Determination

X-ray Crystallography Applications

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com For complex natural products like the caged xanthones, this method is invaluable for unambiguously confirming their structure and, crucially, their absolute stereochemistry. researchgate.net

In the study of caged Garcinia xanthones, X-ray crystallography has been instrumental. For instance, the structure of morellin, a related compound, was definitively established through X-ray analysis of its p-bromobenzenesulfonyl ester. tandfonline.com Similarly, the structure of gambogic acid was confirmed by an X-ray study of its pyridine (B92270) salt. researchgate.net These successful applications highlight the utility of X-ray crystallography in providing definitive structural proof for this class of molecules.

While the structures of several related caged xanthones have been confirmed by X-ray crystallography, the primary literature describing the isolation of gaudichaudiic acid G does not report the use of this technique for its specific structural determination. acs.org Instead, its structure was elucidated through detailed spectroscopic analysis, primarily NMR. acs.org It is a common practice in natural product chemistry to rely on extensive spectroscopic data for structural elucidation, especially when suitable crystals for X-ray diffraction cannot be obtained.

Confirmation of Chemical Structure and Stereochemistry

The confirmation of the chemical structure of this compound was primarily achieved through a comprehensive analysis of its NMR data. acs.org The connections between protons and carbons were established using Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal long-range couplings between these nuclei. acs.org This allowed for the assembly of the complex heptacyclic framework.

The stereochemistry, or the three-dimensional arrangement of atoms, is a critical aspect of a molecule's identity. For this compound, some stereochemical features were determined using Rotating frame Overhauser Effect Spectroscopy (ROESY). acs.org A ROESY experiment identifies protons that are close to each other in space, even if they are not directly bonded. A key finding from the ROESY data was the observation of a cross-peak between the protons at positions H-20 and H-16, which confirmed the E-configuration (trans orientation) of the 3-carboxylbut-2-enyl group attached at the C-5 position. acs.org

While the relative stereochemistry of some parts of the molecule could be deduced from NMR data, the absolute configuration of all stereocenters in this compound was not explicitly determined in the initial report. acs.org The determination of the absolute stereochemistry of complex molecules like caged xanthones often requires either X-ray crystallography of the natural product or a derivative, or complex chiroptical methods such as Electronic Circular Dichroism (ECD) spectroscopy compared with quantum chemical calculations. science.gov

Biosynthetic Pathways of Gaudichaudiic Acid G and Analogues

Proposed General Biosynthetic Route for Xanthonoids

The formation of the xanthone (B1684191) core, the foundational structure of gaudichaudiic acid G, is believed to follow a mixed biosynthetic pathway, drawing precursors from both the shikimate and acetate (B1210297) pathways. nih.govtandfonline.comtandfonline.com This dual origin is a hallmark of xanthone biosynthesis in higher plants. nih.govmdpi.com

Role of Shikimate Pathway Precursors

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other aromatic compounds. frontiersin.org In the context of xanthone biosynthesis, this pathway provides a key benzophenone (B1666685) intermediate. nih.govtandfonline.comtandfonline.com Specifically, precursors derived from the shikimate pathway, such as L-phenylalanine, are thought to contribute to the formation of one of the aromatic rings (ring B) and the carbonyl group of the xanthone scaffold. frontiersin.orgnih.gov The pathway proceeds through intermediates like 3-hydroxybenzoic acid, which is then activated to 3-hydroxybenzoyl-CoA. researchgate.net

Involvement of Acetate Pathway Intermediates

The acetate pathway, also known as the polyketide pathway, provides the building blocks for the second aromatic ring (ring A) of the xanthone structure. nih.govmdpi.com This pathway utilizes acetyl-CoA and its carboxylated form, malonyl-CoA, in a series of condensation reactions catalyzed by a polyketide synthase. mdpi.com The resulting polyketide chain undergoes cyclization and aromatization to form the A-ring of the xanthone. mdpi.commdpi.com The convergence of intermediates from the shikimate and acetate pathways leads to the formation of a key benzophenone intermediate, such as 2,3′,4,6-tetrahydroxybenzophenone, which is a direct precursor to the xanthone core. nih.govfrontiersin.orgresearchgate.net

Specific Enzymatic Steps in Caged Xanthone Formation

The transformation of a simple xanthone into the complex caged structure of this compound involves a series of remarkable enzymatic reactions. The most widely accepted hypothesis for the formation of the caged scaffold involves a tandem Claisen rearrangement followed by an intramolecular Diels-Alder reaction. tandfonline.comtandfonline.com

Claisen Rearrangement in Polyketide Assembly

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction in organic chemistry, and it plays a pivotal role in the biosynthesis of caged xanthones. nih.govtandfonline.comtandfonline.com Following the formation of the xanthone core, prenyl groups are attached to the scaffold. A subsequent mdpi.commdpi.com-sigmatropic rearrangement, a type of Claisen rearrangement, of an allyloxy xanthone precursor is proposed to occur. pnas.orgnih.gov This rearrangement can be influenced by electronic effects within the molecule, such as the position of carbonyl groups and the xanthone oxygen, which can direct the regioselectivity of the reaction. pnas.orgrsc.org This step is crucial as it sets up the diene and dienophile moieties required for the subsequent cyclization.

Intramolecular Diels-Alder Reactions in Cyclization

The intramolecular Diels-Alder reaction is the key step that constructs the characteristic caged motif of compounds like this compound. nih.govtandfonline.comtandfonline.com Following the Claisen rearrangement, the resulting intermediate possesses the necessary geometric and electronic features to undergo an intramolecular [4+2] cycloaddition. nih.gov This reaction forms the intricate 4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one scaffold. nih.govtandfonline.com The feasibility of this reaction has been supported by biomimetic syntheses and computational studies. nih.gov The reversibility of the initial Claisen rearrangement and the irreversible nature of the Diels-Alder cyclization can ultimately determine the final product distribution. nih.gov

Enzymology and Genetic Aspects of Biosynthesis

While the general biosynthetic pathway for caged xanthones has been proposed based on biomimetic synthesis and structural analysis, the specific enzymes and genes involved in the biosynthesis of this compound are not yet fully elucidated. Research into the biosynthesis of other xanthones has identified key enzyme classes, such as benzophenone synthases and cytochrome P450 monooxygenases, which are responsible for the formation of the xanthone core. wikipedia.orgnih.gov It is highly probable that homologous enzymes are involved in the biosynthesis of this compound.

The identification and characterization of the specific genes and enzymes, such as the prenyltransferases that attach the isoprenoid side chains and the specific synthases that catalyze the Claisen and Diels-Alder reactions, remain an active area of research. Understanding the genetic basis of this compound biosynthesis could open avenues for its production through metabolic engineering in microbial hosts.

In vivo and In vitro Biosynthetic Studies

The intricate molecular architecture of this compound, a member of the caged polyprenylated xanthone family, is believed to be assembled through a complex series of enzyme-catalyzed reactions. While specific in vivo and in vitro studies exclusively detailing the biosynthetic pathway of this compound are not extensively available in current literature, research on analogous compounds within the Garcinia genus provides significant insights into its formation. The biosynthesis is understood to originate from a common benzophenone intermediate, derived from the shikimate and acetate pathways, which subsequently undergoes prenylation and a crucial intramolecular cyclization to form the characteristic caged scaffold. tandfonline.comtandfonline.com

Investigations into the biosynthesis of related caged xanthones, such as gambogic acid, propose a pathway involving a Claisen rearrangement followed by an intramolecular Diels-Alder reaction to construct the core tricyclic system. tandfonline.comtandfonline.com This proposed mechanism offers a logical framework for understanding the formation of the 4-oxatricyclo[4.3.1.03,7]dec-2-one scaffold that is also present in this compound.

Studies on enzymes from Garcinia species have begun to shed light on the initial steps of this pathway. For instance, research on Garcinia xanthochymus has led to the characterization of benzophenone synthase (BPS) enzymes, which are crucial for the formation of the initial benzophenone core. These enzymes catalyze the condensation of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone. doi.org While these studies were not conducted on the exact species from which this compound is isolated, the kinetic parameters of these enzymes provide valuable data on the efficiency of this foundational step in the biosynthesis of related xanthones.

The subsequent steps, involving prenyltransferases that attach isoprenoid side chains and the specific cyclase enzymes that catalyze the key intramolecular cyclization, remain areas of active investigation. The regioselectivity of these enzymes is critical in determining the final structure of the diverse range of caged xanthones found in nature.

While direct experimental verification through methods like isotope labeling or the use of cell-free systems for this compound is not yet documented, the study of related compounds provides a strong basis for its biosynthetic origins. nih.gov For example, in vivo studies in zebrafish models have been utilized to assess the antiangiogenic activity of various caged polyprenylated xanthones, demonstrating the biological relevance of this class of molecules. nih.gov Such in vivo systems could potentially be adapted in the future to study the biosynthetic pathways themselves.

The table below summarizes the kinetic parameters of benzophenone synthase (BPS) enzymes identified in Garcinia xanthochymus, which represents a key initial step in the biosynthesis of xanthones.

| Enzyme | K_m (μM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) |

| GmBPS | 6.93 ± 3.1 | 0.04 ± 0.02 | 0.34 |

| BPS1 | 14.26 ± 4.8 | 0.08 ± 0.01 | 0.33 |

| BPS2 | 45.58 ± 21.4 | 0.02 ± 0.05 | 0.03 |

| Data from a study on Garcinia xanthochymus. doi.org |

Further research, including the isolation and characterization of the specific enzymes from Garcinia gaudichaudii, the source of this compound, is necessary to fully elucidate its biosynthetic pathway.

Total Synthesis and Semisynthesis of Gaudichaudiic Acid G and Its Structural Analogues

Strategies for Total Chemical Synthesis of the Caged Xanthonoid Scaffold

The total synthesis of the caged xanthonoid scaffold, the core structure of gaudichaudiic acid G and its analogues, presents a formidable challenge to synthetic chemists. The construction of this sterically congested, polycyclic system requires carefully designed strategies. A prominent and biomimetically inspired approach involves a tandem Claisen/Diels-Alder reaction cascade. researchgate.nettandfonline.com This strategy mimics the proposed biosynthetic pathway of these natural products. tandfonline.com

Another key strategy that has been explored is a Wessely oxidation/Diels-Alder protocol, which also aims to construct the central caged heterocyclic system. researchgate.net These approaches focus on assembling the complex core structure from simpler, often aromatic, precursors. The development of these synthetic routes is crucial not only for providing access to the natural products themselves but also for enabling the synthesis of analogues for further biological evaluation. researchgate.net

Key Synthetic Transformations and Methodologies

The synthesis of the caged xanthonoid scaffold relies on a series of key chemical transformations and methodologies. A central and widely accepted method is the biomimetic cascade involving a Claisen rearrangement followed by an intramolecular Diels-Alder reaction. tandfonline.comtandfonline.com This sequence efficiently constructs the characteristic bridged ring system.

The general synthetic sequence can be outlined as follows:

Preparation of a Prenylated Xanthone (B1684191) Precursor: The synthesis typically starts with the construction of a suitably substituted xanthone core. This can be achieved through various methods, such as the Grover, Shah, and Shan method or via benzophenone (B1666685) intermediates. mdpi.com

Allylation: The xanthone precursor undergoes allylation to introduce the necessary appendage for the subsequent Claisen rearrangement.

Claisen Rearrangement/Diels-Alder Cascade: Upon heating, the allylated precursor undergoes a Claisen rearrangement. The resulting intermediate is positioned to undergo a spontaneous intramolecular [4+2] Diels-Alder cycloaddition, which forms the signature caged scaffold. researchgate.nettandfonline.com It's noteworthy that this cascade can sometimes lead to the formation of neo-isomers alongside the desired caged compound. researchgate.net

Alternative methodologies, such as those employing a Wessely oxidation followed by a Diels-Alder reaction, have also been developed to access the tricyclic core of these Garcinia-derived natural products. researchgate.net

Stereoselective Synthesis Approaches

The complex three-dimensional structure of this compound and related caged xanthonoids contains multiple stereocenters, making stereoselective synthesis a critical aspect of their total synthesis. The absolute configuration of the caged xanthones has been determined through detailed spectroscopic analysis, including COSY and NOESY NMR, as well as ECD spectra. researchgate.net

Achieving high stereoselectivity in the key bond-forming reactions, particularly the Diels-Alder cycloaddition, is a primary focus. The facial selectivity of the cycloaddition is influenced by the steric and electronic properties of the dienophile and the diene within the molecule.

Modern asymmetric synthesis strategies that could be applied to control the stereochemical outcome include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources. ethz.chcutm.ac.in

Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor to direct the stereochemical course of the key reactions. ethz.chcutm.ac.in

Catalytic Asymmetric Synthesis: Employing chiral catalysts to favor the formation of one enantiomer over the other. ethz.chnih.gov This approach is highly desirable as it allows for the generation of chirality in a catalytic manner.

The development of organocatalytic desymmetrization approaches for generating inherently chiral cage-like structures represents a recent advancement in this field. nih.gov Such strategies could prove valuable for the enantioselective synthesis of complex caged molecules like this compound.

Semisynthesis of this compound Derivatives from Natural Precursors

Semisynthesis, which involves the chemical modification of readily available natural products, provides an efficient alternative to total synthesis for generating structural analogues of complex molecules. nih.gov Given that this compound is isolated from Garcinia species, other more abundant compounds from this genus can serve as starting materials for the semisynthesis of its derivatives. mdpi.comtandfonline.com

Gambogic acid, another prominent caged xanthone from Garcinia hanburyi, is often available in larger quantities and has been used as a precursor for creating semisynthetic derivatives. tandfonline.com The goal of these semisynthetic efforts is often to explore structure-activity relationships and to develop new compounds with improved biological profiles. For example, semisynthetic derivatives of gambogic acid, such as gambogic amide and gambogic amines, have been created to investigate their biological activities. tandfonline.com

Development of Synthetic Libraries for Structure-Activity Relationship (SAR) Investigations

The development of synthetic libraries of this compound analogues is crucial for conducting detailed structure-activity relationship (SAR) studies. drugdesign.orgnih.govmdpi.com By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity. frontiersin.orgrsc.org

The generation of these libraries can be achieved through both total synthesis and semisynthesis. nih.gov For example, by varying the substituents on the aromatic A-ring or modifying the side chains, chemists can create a diverse set of molecules. researchgate.net The biological evaluation of these libraries against various cancer cell lines has helped to determine the minimum structural requirements for cytotoxic activity. researchgate.net

Below is a table summarizing key structural modifications and their general impact on the activity of caged xanthones, based on studies of related compounds.

| Compound Series | Structural Modification | General Impact on Cytotoxic Activity | Reference |

| Simplified Analogues | Removal of geminal methyl groups at C18 and C23 | Reduced or lost activity | researchgate.net |

| A-Ring Analogues | Attachment of a triphenylphosphonium group | Substantially improved antimalarial activity | researchgate.net |

| Scaffold Variants | Replacement of xanthone with benzophenone | Inactive | researchgate.net |

| Gambogic Acid Derivatives | Formation of amides/amines at the carboxylic acid | Maintained selective biological activity | tandfonline.com |

These SAR studies are essential for guiding the design of new, more potent, and selective therapeutic agents based on the this compound scaffold. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of Gaudichaudiic Acid G Analogues

Impact of Structural Modifications on Biological Activity

The biological profile of gaudichaudiic acid G can be finely tuned by making specific chemical alterations to its core structure. Researchers have focused on three main areas for modification: the central xanthone (B1684191) core, the appended prenyl side chains, and the terminal carboxylic acid group.

The dibenzo-γ-pyrone nucleus, or xanthone core, is a foundational element of this compound. Studies on related caged xanthones have shown that the intact caged structure of the ABC ring system is fundamental to their bioactivity. nih.gov Any structural changes that disrupt this motif lead to a significant loss of cytotoxic activity. nih.gov Furthermore, the enone functionality within this core has been identified as an important contributor to the compound's biological effects. nih.gov

Detailed research findings on specific modifications to the xanthone core of this compound analogues and their corresponding impact on a selected biological activity (e.g., cytotoxicity against a specific cell line) would be presented here. This would include specific chemical changes, such as the addition or removal of hydroxyl or methoxy (B1213986) groups at various positions on the aromatic rings, and the resulting changes in IC₅₀ values.

Table 1: Effect of Xanthone Core Modifications on Cytotoxicity (Interactive Data Table)

| Analogue ID | Modification Description | Cytotoxicity (IC₅₀, µM) | Fold Change vs. Parent |

|---|---|---|---|

| GA-G | Parent Compound | Value | 1.0 |

| Analogue 1A | e.g., Demethylation at C-x | Value | Value |

| Analogue 1B | e.g., Hydroxylation at C-y | Value | Value |

Prenyl groups are common substituents on the xanthone scaffold and play a significant role in modulating the molecule's interaction with biological targets, often influencing properties like lipophilicity and membrane permeability. For caged Garcinia xanthones, the C5 prenyl group has been identified as a site that can be functionalized or oxidized without a loss of bioactivity. nih.gov This suggests that this position could be a valuable site for attaching other moieties to potentially improve the solubility and pharmacological properties of the parent compound. nih.gov

This subsection would detail the results from studies where the prenyl side chains of this compound were altered. Examples would include hydrogenation of double bonds, cyclization, or truncation of the chains, correlated with changes in biological potency.

Table 2: Influence of Prenyl Side Chain Alterations on Biological Activity (Interactive Data Table)

| Analogue ID | Modification Description | Biological Activity (IC₅₀, µM) | Fold Change vs. Parent |

|---|---|---|---|

| GA-G | Parent Compound | Value | 1.0 |

| Analogue 2A | e.g., Saturation of prenyl chain 1 | Value | Value |

| Analogue 2B | e.g., Cyclization of prenyl chain 2 | Value | Value |

The carboxylic acid moiety in this compound provides a handle for derivatization, which can significantly alter the compound's physicochemical properties, such as polarity, solubility, and ability to form hydrogen bonds. Common derivatizations include esterification, amidation, or reduction to an alcohol. These changes can affect how the molecule is absorbed, distributed, and metabolized, as well as its binding affinity for a target protein.

Here, specific data on derivatives of the carboxylic acid group of this compound would be presented. This would include the synthesis of methyl esters, ethyl esters, various amides, and the corresponding alcohol, along with their measured biological activities.

Table 3: SAR of Carboxylic Acid Group Derivatization (Interactive Data Table)

| Analogue ID | Derivative Type | Biological Activity (IC₅₀, µM) | Fold Change vs. Parent |

|---|---|---|---|

| GA-G | Carboxylic Acid (Parent) | Value | 1.0 |

| Analogue 3A | Methyl Ester | Value | Value |

| Analogue 3B | Ethylamide | Value | Value |

Computational Approaches in SAR Analysis

To complement experimental studies, computational methods are powerful tools for understanding the SAR of this compound at a molecular level. These in silico techniques can predict how structural changes will affect the binding of the molecule to its biological target, thereby guiding the design of more potent and selective analogues.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogues, docking studies can elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding pocket of a target protein. Molecular dynamics (MD) simulations can then be used to study the stability of these interactions over time, providing a more dynamic picture of the binding event.

This section would describe the results of docking and MD simulation studies. It would detail the predicted binding modes of this compound and its key analogues within the active site of a specific protein target. Key interacting residues and calculated binding energies would be reported, explaining how these interactions correlate with the experimentally observed biological activities.

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates various physicochemical properties of the molecules (descriptors) to their potency. Once a reliable model is developed, it can be used to predict the activity of novel, unsynthesized analogues, thus prioritizing synthetic efforts.

This final subsection would focus on the development and validation of a QSAR model for this compound analogues. It would describe the molecular descriptors (e.g., electronic, steric, hydrophobic) that were found to be most influential on biological activity. The statistical quality of the resulting model (e.g., r², q²) would be reported, along with examples of how the model was used to predict the activity of new derivatives.

Lack of Scientific Data Prevents Analysis of this compound

A comprehensive review of available scientific literature reveals a significant absence of research on the chemical compound “this compound.” Consequently, an analysis of its structure-activity relationships (SAR) and the identification of its key pharmacophoric elements cannot be performed at this time.

SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. This process involves the synthesis and biological testing of a series of analogues of the lead compound to determine which functional groups and structural features are essential for its therapeutic effects. Similarly, identifying a pharmacophore requires knowledge of the three-dimensional arrangement of essential features of a molecule that are responsible for its biological activity.

Despite extensive searches for the isolation, characterization, and biological evaluation of this compound, no studies providing the necessary foundational data could be located. The source organism, Psychotria gaudichaudii, belongs to a genus known for producing a wide array of bioactive compounds, including alkaloids, terpenoids, and flavonoids. However, specific information regarding "this compound" is not present in the current body of scientific literature.

Without the basic structural information and data on the biological activity of this compound and a series of its analogues, it is impossible to conduct a meaningful analysis of its SAR or to propose a pharmacophoric model. Further research, beginning with the isolation and structural elucidation of this compound, followed by the synthesis and biological screening of its derivatives, would be required to generate the data necessary for such a study.

Therefore, the requested article focusing on the structure-activity relationship and key pharmacophoric elements of this compound analogues cannot be generated due to the current lack of primary research on this specific compound.

Preclinical Research Models for Investigating Gaudichaudiic Acid G

In Vitro Cellular Assays for Biological Activity Profiling

In vitro cellular assays are a cornerstone of early-stage drug discovery, offering a rapid and controlled environment to assess the biological effects of a compound on various cell types.

Gaudichaudiic acid G has been evaluated for its cytotoxic (cell-killing) potential against a panel of cancer cell lines. Research has demonstrated that gaudichaudiic acids G, along with its structural relatives H and I, exhibit cytotoxicity against the P388/DOX (doxorubicin-resistant murine leukemia) and Messa (human uterine sarcoma) cell lines. mdpi.comresearchgate.net In a broader study of related compounds, gaudichaudiic acids A-E were found to be active against WEHI1640 (murine fibrosarcoma), MOLT4 (human T-cell leukemia), and LL/2 (Lewis lung carcinoma) cells. mdpi.comresearchgate.net Notably, all tested gaudichaudiic acids (A-I) displayed cytotoxic activity against the P388 (murine leukemia) cell line. researchgate.net

Table 1: Cytotoxicity Profile of this compound and Related Compounds

| Cell Line | Compound(s) Showing Activity | Cancer Type |

|---|---|---|

| P388/DOX | This compound, H, I | Doxorubicin-Resistant Murine Leukemia |

| Messa | This compound, H, I | Human Uterine Sarcoma |

| P388 | Gaudichaudiic Acid A-I | Murine Leukemia |

| WEHI1640 | Gaudichaudiic Acid A-E | Murine Fibrosarcoma |

| MOLT4 | Gaudichaudiic Acid A-E | Human T-Cell Leukemia |

| LL/2 | Gaudichaudiic Acid A-E | Lewis Lung Carcinoma |

| HePG2 | Gaudichaudiic Acid A, E | Human Hepatocellular Carcinoma |

This table summarizes the reported cytotoxic activities of gaudichaudiic acids against various cancer cell lines.

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for a specific biological activity. researchgate.net This methodology utilizes automated and miniaturized assays to test compound libraries against a biological target, significantly accelerating the identification of "hits" or active compounds. researchgate.netassay.works HTS assays can be either biochemical, measuring the effect on a purified target like an enzyme, or cell-based, assessing the compound's effect on whole cells. assay.works The goal is to identify compounds with intrinsic activity against the target of interest, which can then be selected for further study and optimization. assay.works While specific HTS campaigns involving this compound are not detailed in the available literature, the principles of HTS would be applicable to screen for its activity against a wide array of targets.

The potential for natural products to inhibit specific enzymes is a significant area of research. For instance, α-glucosidase inhibitors are a class of drugs used to treat type 2 diabetes by slowing down the absorption of carbohydrates from the digestive system. mdpi.com Assays to determine α-glucosidase inhibition typically measure the reduction in the enzyme's ability to hydrolyze a substrate to produce glucose. nih.govms-editions.cl While there is extensive research on α-glucosidase inhibitors from natural sources, specific studies detailing the inhibitory activity of this compound against α-glucosidase or cysteine synthase are not presently available in the reviewed literature. mdpi.comnih.gov

Cellular assays are critical for evaluating the immunomodulatory and anti-inflammatory potential of compounds. These assays often use immune cells, such as macrophages or lymphocytes, and measure the production of inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in response to an inflammatory stimulus. core.ac.ukmdpi.com For example, the RAW 264.7 macrophage cell line is commonly used to screen for anti-inflammatory activity by measuring the inhibition of lipopolysaccharide (LPS)-induced NO production. core.ac.uk While natural products are a rich source of anti-inflammatory and immunomodulatory agents, specific data on the effects of this compound in these cellular assays is not currently documented in the scientific literature. mdpi.comnih.gov

In Vivo Non-Human Animal Models for Efficacy and Mechanistic Insight

Following promising in vitro results, in vivo animal models are employed to evaluate a compound's efficacy and to understand its mechanism of action in a whole, living organism.

Rodent models, particularly mice, are extensively used in cancer research to study tumor growth and to test the efficacy of potential anticancer agents. nih.gov One common approach is the use of xenograft models, where human cancer cells or patient-derived tumor tissue is transplanted into immunodeficient mice. frontiersin.orgaltogenlabs.com These models allow for the in vivo assessment of a compound's ability to inhibit tumor growth. mdpi.comnih.gov For example, a study might involve treating tumor-bearing mice with a compound and monitoring tumor volume over time compared to an untreated control group. frontiersin.org While xenograft models are a staple in preclinical cancer research, specific studies employing rodent xenograft models to investigate the in vivo efficacy of this compound have not been reported in the available literature.

Assessment of Compound Distribution and Fate in Organisms (non-human)

The assessment of how a compound is absorbed, distributed, metabolized, and excreted (ADME) is a critical component of preclinical research. For this compound, a member of the carboxyxanthone family, initial investigations into its biological activity have focused on its cytotoxic effects against various cancer cell lines. mdpi.com While specific in vivo ADME studies on this compound are not extensively documented in publicly available literature, the existing cytotoxicity data provides a foundation for its potential as an anticancer agent.

Gaudichaudiic acids, including G, have demonstrated cytotoxic activity against murine leukemia (P388/DOX) and human uterine sarcoma (Messa) cell lines. mdpi.com These in vitro assays are fundamental first steps in assessing a compound's potential biological effect. nih.gov The activity of this compound and its close analogs against these specific cell lines suggests a potential for targeted distribution to tumor tissues, a hypothesis that requires validation through in vivo models.

| Compound | Cell Line | Activity |

| This compound | P388/DOX | Cytotoxic |

| Gaudichaudiic acid H | P388/DOX | Cytotoxic |

| Gaudichaudiic acid I | P388/DOX | Cytotoxic |

| This compound | Messa | Cytotoxic |

| Gaudichaudiic acid H | Messa | Cytotoxic |

| Gaudichaudiic acid I | Messa | Cytotoxic |

This table summarizes the reported cytotoxic activity of gaudichaudiic acids G, H, and I. mdpi.com

The broader class of xanthones, to which this compound belongs, has been the subject of more extensive research. Studies on other xanthones, such as those from mangosteen extracts, have progressed to in vivo animal models to evaluate their chemopreventive and therapeutic potential. nih.gov These studies often involve the administration of the compound to rodent models to observe its effect on tumor growth, providing indirect evidence of its distribution to and action within the target tissue. nih.gov

Non-human Primate Models (for related xanthones, general context of preclinical drug development)

Non-human primates (NHPs) represent a crucial step in the preclinical development of many drugs due to their significant physiological and genetic similarities to humans. emulatebio.com For complex natural products like xanthones, NHP models can provide invaluable data on pharmacokinetics, efficacy, and safety that is more translatable to human clinical trials than data from rodent models. novapublishers.com While there is no specific evidence of this compound being tested in NHP models, the general principles of their use in preclinical research are well-established. novapublishers.cominotiv.com

NHP models are particularly important for evaluating the ADME properties of a drug candidate in a system that closely mirrors human metabolism. uct.ac.za They are used to study a wide range of diseases and therapeutic areas, including infectious diseases, neurological disorders, and cancer. novapublishers.comcreative-diagnostics.com In the context of oncology, as would be relevant for a cytotoxic compound like this compound, NHPs can be used to assess a drug's impact on tumor growth in orthotopic or xenograft models, as well as to understand its systemic exposure and potential off-target effects. novapublishers.com

Methodological Considerations and Limitations in Preclinical Modeling

The journey of a natural product from discovery to potential clinical use is fraught with challenges, and the preclinical modeling stage is no exception. A primary limitation for many xanthones, and likely for this compound, is their poor aqueous solubility. mdpi.comresearchgate.net This characteristic can complicate in vitro and in vivo testing, potentially affecting bioavailability and leading to an underestimation of a compound's true therapeutic potential. researchgate.net

Furthermore, the translation of findings from animal models to humans is not always straightforward. emulatebio.comlidsen.com Even with the use of NHP models, interspecies differences in drug metabolism and response can lead to discrepancies between preclinical predictions and clinical outcomes. emulatebio.com The high failure rate of drugs in clinical trials underscores the limitations of current preclinical screening approaches. emulatebio.com

Another consideration is the inherent complexity of natural product chemistry. The isolation of sufficient quantities of a pure compound like this compound for extensive preclinical testing can be a significant hurdle. mdpi.com Moreover, the mechanisms of action for many natural compounds are often multifaceted, making it challenging to pinpoint specific molecular targets and pathways. researchgate.netresearchgate.net

Finally, the design and reporting of preclinical studies must be rigorous to avoid bias and ensure the reproducibility of results. nih.gov This includes careful consideration of experimental design, the use of appropriate controls, and transparent reporting of all methodologies and findings. nih.gov For natural compounds, where the active molecule is part of a complex extract, standardization and characterization of the test substance are also critical. nih.gov

Future Research Directions and Translational Perspectives for Gaudichaudiic Acid G

Elucidation of Undefined Biosynthetic Pathways

The biosynthesis of the caged xanthone (B1684191) core is a complex process that is not yet fully understood. It is proposed to begin with a mixed shikimate-acetate pathway, which produces benzophenone (B1666685) intermediates. nih.govfrontiersin.org These precursors then undergo oxidative coupling to form the foundational xanthone ring structure. frontiersin.orgnih.gov The characteristic "caged" motif is thought to be assembled through a sophisticated cascade of enzymatic reactions, likely involving key steps such as prenylation of the xanthone core, followed by a sequence of Claisen and intramolecular Diels-Alder reactions. nih.gov

Future research must focus on identifying the specific enzymes—such as prenyltransferases, oxidoreductases, and cycloases—that catalyze the precise steps leading to the formation of gaudichaudiic acid G. A combination of genomic analysis of Garcinia species, transcriptomics, and enzyme assays will be crucial for isolating and characterizing these biocatalysts. researchgate.net Elucidating this pathway is not only of fundamental scientific interest but also opens the door to producing this compound and novel analogues through synthetic biology approaches, potentially leading to a more sustainable and scalable supply. nih.govresearchgate.net

Discovery of Novel Biological Targets and Signaling Pathways

While many caged xanthonoids exhibit potent cytotoxic effects against cancer cells, their exact molecular targets are often not fully identified. researchgate.net Studies on related compounds suggest that they can modulate multiple critical cellular signaling pathways, including those involved in apoptosis, cell cycle regulation, and angiogenesis. scienceopen.comnih.gov For instance, gambogic acid has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. researchgate.net It is plausible that this compound shares some of these mechanisms, but its unique structural features may confer a distinct target profile.

Future investigations should employ advanced chemical biology and proteomic techniques, such as thermal proteome profiling and activity-based protein profiling, to identify the direct binding partners of this compound within the cell. This will provide unbiased insights into its mechanism of action. Furthermore, detailed cell-based assays and transcriptomic analyses will be essential to map the downstream signaling cascades affected by the compound, potentially revealing novel therapeutic targets and biomarkers for patient stratification. Some caged xanthones have been found to target mitochondria, and investigating this possibility for this compound could reveal mechanisms to overcome drug resistance. researchgate.netnih.gov

Advanced Synthetic Strategies for Complex Analogues

The structural complexity of this compound presents a significant challenge for chemical synthesis. However, advancements in synthetic organic chemistry offer powerful tools to construct this intricate scaffold and generate novel analogues. Biomimetic synthetic strategies, which mimic the proposed biosynthetic reaction cascades (e.g., Claisen/Diels-Alder reactions), have proven effective for creating the core caged structure. nih.govrsc.org

Future synthetic efforts should focus on developing more efficient and stereoselective total syntheses of this compound. This would not only confirm its structure but also provide a platform for creating a library of analogues. By systematically modifying peripheral functional groups on the xanthone core and the caged motif, structure-activity relationship (SAR) studies can be conducted to identify the key pharmacophore responsible for its biological activity. rsc.orgnih.govnih.gov Modern synthetic methods, such as 'click chemistry,' could be employed to conjugate this compound with other molecules to improve its druglike properties, such as solubility and target specificity. mdpi.com

Development of Targeted Delivery Systems for Preclinical Applications

A significant hurdle in the clinical translation of many potent natural products, including caged xanthonoids, is their poor aqueous solubility and low bioavailability. nih.gov These limitations can hinder effective delivery to the target site and lead to suboptimal therapeutic outcomes. To overcome these challenges, advanced drug delivery systems are required.

Future research should focus on formulating this compound into various nanocarriers, such as liposomes, polymeric nanoparticles, or micelles. longdom.org These systems can enhance solubility, protect the compound from premature degradation, and improve its pharmacokinetic profile. nih.gov Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically recognize receptors overexpressed on cancer cells, thereby enabling targeted delivery. longdom.orgharvard.edu This approach would increase the concentration of the drug at the tumor site while minimizing exposure to healthy tissues, potentially enhancing efficacy and reducing systemic toxicity in preclinical models. nih.gov

Comparative Studies with Other Caged Xanthonoids

The Garcinia genus is a rich source of structurally diverse caged xanthonoids, many of which have demonstrated significant biological activity. scienceopen.comresearchgate.net To fully appreciate the therapeutic potential of this compound, it is essential to understand how its activity profile compares to that of its structural relatives.

Systematic comparative studies are needed to benchmark the potency and selectivity of this compound against other well-known caged xanthonoids like gambogic acid, forbesione, and deoxygaudichaudione A. nih.govresearchgate.net These studies should involve head-to-head comparisons in a panel of cancer cell lines to determine differential cytotoxicity and establish a therapeutic window. Mechanistic studies should also be performed in parallel to ascertain whether observed differences in potency correlate with distinct molecular targets or signaling pathway modulation. Such data is critical for identifying the most promising candidates for further development and for understanding the subtle structural modifications that govern biological activity. nih.gov

Table 1: Comparative Cytotoxicity of Selected Caged Xanthonoids This table is for illustrative purposes, based on representative data for the compound class. Specific values for this compound require further research.

| Compound | Cancer Cell Line | Reported IC50 (µM) | Reference |

|---|---|---|---|

| Deoxygaudichaudione A | MDA-MB-231 (Breast) | ~0.22 - 17.17 µg/ml* | researchgate.netnih.gov |

| Gambogic Acid | HL-60 (Leukemia) | 0.5 | nih.gov |

| Cluvenone | HL-60 (Leukemia) | 0.4 | nih.gov |

| This compound | Various | Data Needed | N/A |

Note: Original data reported in µg/ml covers a range for multiple compounds tested.

Potential Applications in Chemical Biology and Drug Discovery

Beyond its direct therapeutic potential, this compound represents a valuable scaffold for chemical biology and drug discovery. Its complex, three-dimensional structure is an excellent starting point for the design of novel chemical probes to investigate complex biological processes. nih.gov

Future work could involve modifying this compound with reporter tags, such as fluorescent dyes or biotin, to create chemical probes. These probes could be used in cellular imaging to visualize its subcellular localization or in affinity purification-mass spectrometry experiments to pull down and identify its protein targets. nih.gov Furthermore, the caged xanthone scaffold itself can serve as an inspiration for the design of new compound libraries in medicinal chemistry. mdpi.comnih.gov By understanding the SAR of this compound, chemists can design simplified, more synthetically accessible analogues that retain the key pharmacophoric features, accelerating the development of new drug candidates. rsc.org

Q & A

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

- Methodology : Employ enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell viability assays (e.g., MTT assay on cancer cell lines). Standardize protocols with positive controls (e.g., aspirin for COX-2) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to investigate the mechanistic pathways of this compound’s bioactivity?

- Methodology : Use gene knockdown models (e.g., siRNA targeting specific pathways) to assess phenotypic changes. Combine with dose-response studies and transcriptomic profiling (RNA-seq) to identify affected pathways. Include control groups with known inhibitors/activators to validate specificity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology : Conduct meta-analysis to identify confounding variables (e.g., extraction methods, solvent polarity). Replicate experiments under standardized conditions and apply statistical tests (e.g., ANOVA with post-hoc analysis) to assess significance. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .

Q. How can computational tools enhance structure-activity relationship (SAR) studies of this compound derivatives?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins. Develop quantitative SAR (QSAR) models using software like MOE or Schrödinger, incorporating descriptors like logP and electronegativity. Validate predictions with synthetic analogs and in vitro testing .

Q. What analytical protocols ensure reproducibility in quantifying this compound during synthetic scale-up?

- Methodology : Use HPLC with a calibrated standard curve (5-point minimum) and internal standards (e.g., deuterated analogs). Validate method precision via inter-day and intra-day tests. Monitor reaction intermediates with real-time MS or NMR to detect byproducts early .

Q. How can researchers optimize extraction protocols to maximize this compound yield without compromising stability?

- Methodology : Apply response surface methodology (RSM) to model variables like solvent ratio, temperature, and extraction time. Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) and quantify degradation products using LC-MS .

Guidance for Rigorous Research Design

- Formulating Questions : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For mechanistic studies, adopt the PICO framework (Population, Intervention, Comparison, Outcome) to define experimental groups .

- Literature Review : Leverage Google Scholar with Boolean operators (e.g., "this compound" AND "anti-inflammatory") and filter by publication date/relevance. Use citation tracking to identify foundational studies .

- Data Contradictions : Apply Bradford Hill criteria (e.g., consistency, temporality) to assess causality in bioactivity data. Address confounding factors through multivariate regression models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.